N-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE typically involves the aza-Wittig reaction. This method uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction is often catalyzed by sodium ethoxide or potassium carbonate to achieve satisfactory yields .
Industrial Production Methods
While specific industrial production methods for N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE are not extensively documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the aza-Wittig reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as its role in anticancer activity or as a component in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: These compounds are bioisosteres of benzofuro[3,2-d]pyrimidines and are known for their anticancer properties.
Uniqueness
N-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-N-PHENYLAMINE stands out due to its specific structural modifications, which can enhance its biological activity and stability.
Properties
IUPAC Name |
N-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)19-16-15-14(17-10-18-16)12-8-4-5-9-13(12)20-15/h1-10H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRNTKWRQQFMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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